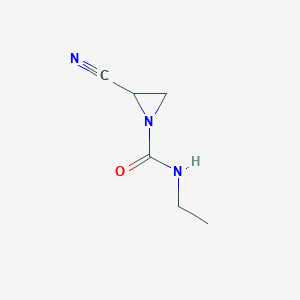
2-Cyano-N-ethylaziridine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N-ethylaziridine-1-carboxamide is a chemical compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a cyano group (–CN) and an ethyl group (–C₂H₅) attached to the aziridine ring. Aziridines are known for their high ring strain, which makes them highly reactive and useful intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-N-ethylaziridine-1-carboxamide typically involves the reaction of ethylamine with cyanoacetyl chloride, followed by cyclization to form the aziridine ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Ethylamine reacts with cyanoacetyl chloride to form N-ethylcyanoacetamide.
- Cyclization of N-ethylcyanoacetamide in the presence of a base leads to the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solvent-free methods and green chemistry approaches are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyano-N-ethylaziridine-1-carboxamide undergoes various types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: Due to the high ring strain, aziridines readily undergo nucleophilic ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Substitution Reactions: The cyano group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed:
Nucleophilic Ring-Opening Products: Depending on the nucleophile used, the products can include amino alcohols, amino thiols, and other derivatives.
Oxidation Products: Oxidized derivatives of the aziridine ring.
Reduction Products: Reduced forms of the compound with altered functional groups
Aplicaciones Científicas De Investigación
2-Cyano-N-ethylaziridine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Mecanismo De Acción
The mechanism of action of 2-Cyano-N-ethylaziridine-1-carboxamide involves its high reactivity due to the strained aziridine ring. The compound can alkylate nucleophilic sites on biomolecules, leading to modifications in their structure and function. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules. The cyano group also plays a role in stabilizing the compound and enhancing its reactivity .
Comparación Con Compuestos Similares
Aziridine-2-carboxylic acid derivatives: These compounds share the aziridine ring structure and exhibit similar reactivity.
N-ethylaziridine: Lacks the cyano group but has similar ring strain and reactivity.
Cyanoacetamide derivatives: These compounds contain the cyano group and exhibit similar chemical behavior.
Uniqueness: 2-Cyano-N-ethylaziridine-1-carboxamide is unique due to the combination of the aziridine ring and the cyano group, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Propiedades
Fórmula molecular |
C6H9N3O |
|---|---|
Peso molecular |
139.16 g/mol |
Nombre IUPAC |
2-cyano-N-ethylaziridine-1-carboxamide |
InChI |
InChI=1S/C6H9N3O/c1-2-8-6(10)9-4-5(9)3-7/h5H,2,4H2,1H3,(H,8,10) |
Clave InChI |
YECLVSDAYQXJTI-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)N1CC1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B11921564.png)

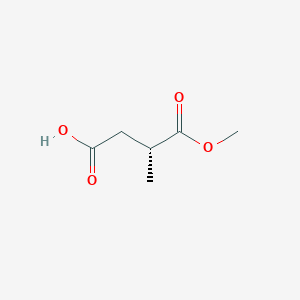


![Pyrrolo[1,2-a]pyrazin-1(2H)-one hydrate](/img/structure/B11921573.png)
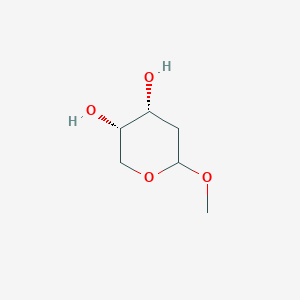
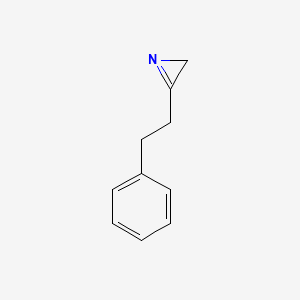
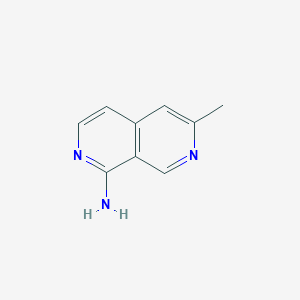
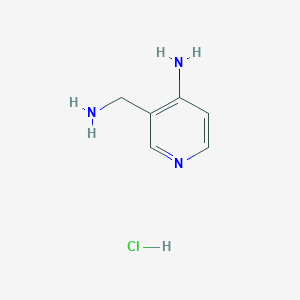
![6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11921597.png)
![4,5,6,7-Tetrahydro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B11921604.png)


